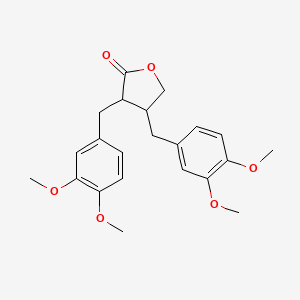
Dimethylmatairesinol
Descripción general
Descripción
Dimethylmatairesinol is a natural product found in Zanthoxylum gilletii, Aglaia tomentosa, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Dimethylmatairesinol, with the molecular formula , is a derivative of matairesinol. Its structure consists of two methoxy groups attached to a dibenzylbutyrolactone framework, which contributes to its biological activity. The compound has been identified in various plant species, including Aglaia elaeagnoidea and Anthriscus sylvestris .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, a study reported that extracts containing this compound demonstrated inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting potential as a natural antimicrobial agent .
Antitumor Properties
Research indicates that this compound possesses antiproliferative effects on cancer cells. A quantitative analysis revealed that it can inhibit cell growth in several cancer lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Prostate Cancer | 20 | Cell cycle arrest |
| Lung Cancer | 25 | Inhibition of proliferation |
Lignan Quantification Studies
This compound is often used as a standard in quantitative analyses of lignans in plant extracts. A validated HPLC-UV method was developed to assess lignan content in Anthriscus sylvestris, where this compound was found to range from 0.1 to 5.2 mg/g in root samples . This method aids in understanding the distribution and concentration of bioactive compounds in medicinal plants.
Molecular Docking Studies
In silico studies have been conducted to explore the binding affinity of this compound with various biological targets. For example, it was identified as a potential inhibitor of Trypanothione reductase, which plays a crucial role in the survival of Trypanosoma brucei, the causative agent of African sleeping sickness .
Table 2: Binding Affinity of this compound with Biological Targets
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Trypanothione Reductase | -10.4 |
| Uridine Diphosphate Galactose 4′-Epimerase | -10.8 |
Study on Antitrypanosomal Activity
A recent investigation focused on the antitrypanosomal potential of this compound derived from Anopyxis klaineana. The study utilized both in vitro assays and molecular docking techniques to demonstrate its efficacy against Trypanosoma brucei. Results indicated promising binding affinities, suggesting that this compound could lead to new therapeutic options for treating African trypanosomiasis .
Phytochemical Analysis
In another study, the phytochemical profile of Anthriscus sylvestris revealed that this compound is one of the most abundant lignans present in its roots. This study not only quantified lignans but also assessed their potential health benefits, linking their presence to anti-inflammatory and antioxidant activities .
Propiedades
Número CAS |
4773-01-7 |
|---|---|
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3 |
Clave InChI |
SNAOLIMFHAAIER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC |
Key on ui other cas no. |
4773-01-7 |
Sinónimos |
dimethylmatairesinol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













